molecular formula C23H22N2O B5714211 2-[(4-METHOXYPHENYL)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE

2-[(4-METHOXYPHENYL)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B5714211
M. Wt: 342.4 g/mol
InChI Key: PFQMPZMEFWGMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-METHOXYPHENYL)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of methoxy and methyl substituents on the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHOXYPHENYL)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzyl chloride with 4-methylbenzylamine in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then cyclized using a suitable cyclizing agent like phosphorus oxychloride to yield the final benzodiazole product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHOXYPHENYL)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde and 4-methylbenzoic acid.

    Reduction: Formation of 4-methoxybenzylamine and 4-methylbenzylamine.

    Substitution: Formation of halogenated derivatives such as 4-chlorobenzodiazole.

Scientific Research Applications

2-[(4-METHOXYPHENYL)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-METHOXYPHENYL)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Utilized in the synthesis of azo dyes and dithiocarbamates.

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Employed in organic synthesis as a boronic ester derivative.

Uniqueness

2-[(4-METHOXYPHENYL)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern on the benzodiazole ring, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O/c1-17-7-9-19(10-8-17)16-25-22-6-4-3-5-21(22)24-23(25)15-18-11-13-20(26-2)14-12-18/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQMPZMEFWGMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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